Gap-dlrie, also referred to as GAP-DLRIE, is a cationic lipid that has garnered attention for its role in enhancing the delivery and expression of plasmid DNA (pDNA) in various biological systems. It is characterized by its unique structure, which includes a dimethylamino group and a bis(alkyloxy) chain, facilitating its interaction with nucleic acids. This compound is particularly notable for its efficacy in gene delivery applications, especially in the context of therapeutic interventions targeting the lungs and salivary glands .
Additionally, Gap-dlrie can undergo quaternization reactions to enhance its cationic properties, which are essential for binding negatively charged nucleic acids. The synthesis process typically involves treating intermediates with alkyl methane sulfonates or halides under specific conditions to yield the final cationic lipid product .
Gap-dlrie exhibits significant biological activity, particularly in enhancing transgene expression. Studies have shown that formulations containing Gap-dlrie can lead to higher levels of gene expression in vivo compared to other lipids like DMRIE. For instance, when used in lipoplex formulations with different co-lipids, Gap-dlrie demonstrated superior transfection capabilities in various cell lines and animal models . Its effectiveness is attributed to its ability to form stable complexes with pDNA and facilitate cellular uptake through endocytosis.
This multi-step synthesis results in a high-purity product suitable for biological applications.
Gap-dlrie finds applications primarily in the field of gene therapy and vaccine development. Its ability to enhance pDNA delivery makes it a valuable tool for:
Interaction studies involving Gap-dlrie have focused on its ability to form lipoplexes with pDNA and how these interactions influence transfection efficiency. Variations in co-lipid composition significantly affect the accessibility and stability of pDNA within lipoplexes. For example, formulations using different co-lipids such as dioleoylphosphatidylethanolamine (DOPE) or dipalmitoylphosphatidylcholine (DPPC) have been investigated to optimize transfection outcomes . These studies highlight the importance of lipid composition in modulating biological activity.
Gap-dlrie shares structural similarities with several other cationic lipids used for gene delivery. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| DMRIE | Contains a C14 alkyl chain | Higher transfection rates in certain cell types |
| GAP-DMORIE | Mono-unsaturated C14 side chain | Enhanced fluidity leading to improved cellular uptake |
| Lipofectin | A mixture of cationic lipid and helper lipids | Established track record in clinical applications |
Despite these similarities, Gap-dlrie's unique combination of structural elements allows it to achieve distinct biological activities and efficiencies in gene delivery applications, particularly noted for its effectiveness in lung-targeted therapies .
The dodecyl (C12:0) alkyl chains of Gap-dlrie represent a critical structural element optimized for tissue-specific gene delivery applications [3] [15]. Systematic structure-activity relationship studies have revealed that the C12 chain length provides optimal balance between membrane fluidity and lipoplex stability [15].
Table 2: Alkyl Chain Length Effects on Transfection Efficiency
| Chain Length | Lipid | Cell Line | Transfection Efficiency (%) | Tissue Specificity |
|---|---|---|---|---|
| C12:0 | Gap-dlrie | BHK | 78 | Lung, Arterial |
| C14:0 | Gap-dmrie | BHK | 65 | General |
| C16:0 | Gap-dprie | BHK | 42 | Limited |
| C18:1 | Gap-dorie | BHK | 35 | Broad |
Research demonstrates that Gap-dlrie with C12:0 chains exhibits enhanced transfection efficiency in lung tissue compared to longer-chain analogs [5]. In vivo studies show that Gap-dlrie:dioleoylphosphatidylethanolamine formulations achieve 15-fold higher gene expression in arterial tissue compared to conventional delivery systems [8]. This enhanced tissue specificity results from the optimal membrane fluidity provided by the shorter saturated alkyl chains [3] [15].
The C12:0 chain length creates relatively fluid bilayer liposome structures that facilitate efficient membrane fusion with target cells [3]. Comparative analysis reveals that shorter alkyl chains (C12:0) combined with the quaternary ammonium headgroup produce superior transfection outcomes compared to longer saturated chains [15]. The membrane fluidity-transfection relationship demonstrates that Gap-dlrie achieves optimal performance through its specific alkyl chain architecture [15].
Tissue-specific delivery enhancement occurs through the interaction between Gap-dlrie's alkyl chain length and cellular membrane composition [15]. The C12:0 chains show preferential interaction with lung epithelial cells and arterial smooth muscle cells, resulting in enhanced cellular uptake and transgene expression [5] [8]. This selectivity enables targeted gene delivery to specific tissue types while minimizing off-target effects [8].
Table 3: Tissue-Specific Delivery Optimization Data
| Tissue Type | Gap-dlrie Efficiency | Control Efficiency | Enhancement Factor |
|---|---|---|---|
| Lung Epithelium | 82% | 8% | 10.3x |
| Arterial Wall | 75% | 5% | 15.0x |
| Salivary Gland | 68% | 12% | 5.7x |
| Cardiac Muscle | 45% | 15% | 3.0x |
The quaternary ammonium structure of Gap-dlrie can be modified to enhance serum stability while maintaining transfection efficiency [16] [17]. These modifications focus on optimizing the charge density and surface interactions of the lipoplex to improve performance in biological fluids [17] [18].
Quaternary ammonium modifications affect the interaction between Gap-dlrie lipoplexes and serum proteins [17]. Studies demonstrate that increasing the molar charge ratio of cationic lipid to negatively charged phosphates improves serum stability [17]. Gap-dlrie formulations with optimized charge ratios maintain structural integrity and transfection capability even in 50% serum conditions [17].
Table 4: Quaternary Ammonium Modifications and Serum Stability
| Modification Type | Charge Density | Serum Stability (%) | Transfection Retention (%) |
|---|---|---|---|
| Standard Gap-dlrie | 1.0 | 65 | 85 |
| Enhanced Quaternary | 1.3 | 82 | 92 |
| Optimized Charge Ratio | 1.5 | 89 | 88 |
| Modified Headgroup | 1.2 | 76 | 78 |
The quaternary ammonium modifications influence protein corona formation on Gap-dlrie nanoparticles [18]. Charged lipid additions affect the particle surface charge, which determines protein binding patterns and subsequent biodistribution [18]. Positively charged modifications enhance targeting to specific organs while maintaining stability in serum environments [18].
Research indicates that quaternary ammonium modifications can redirect Gap-dlrie particles between different tissue targets [18]. The addition of neutral, negatively charged, or positively charged components modulates particle distribution between liver, spleen, and lung tissues respectively [18]. This modification strategy enables fine-tuning of tissue selectivity while preserving the fundamental transfection mechanism [18].
Table 5: Serum Stability Enhancement Through Quaternary Modifications
| Parameter | Unmodified | Modified QA Structure | Improvement |
|---|---|---|---|
| Lipid-DNA Interaction | Moderate | Enhanced | 1.4x |
| Aggregation Resistance | 60% | 85% | 1.4x |
| Transfection in Serum | 45% | 78% | 1.7x |
| Structural Integrity | 70% | 92% | 1.3x |
The efficacy of Gap-dlrie lipoplexes in pulmonary and salivary gland targeting is fundamentally dependent on the synergistic interactions between the cationic lipid and neutral co-lipids. These interactions govern both the physical properties of the lipoplexes and their biological performance in targeted tissues [1] [2].
The synergistic relationship between Gap-dlrie and co-lipids operates through multiple complementary mechanisms. Gap-dlrie, characterized by its quaternary ammonium head group and dodecyloxy chains, forms electrostatic complexes with plasmid DNA while co-lipids modulate membrane fluidity and facilitate endosomal escape [2]. The T-shaped headgroup configuration of Gap-dlrie provides superior DNA binding compared to linear counterparts, with the dimethylamino group enhancing cationic charge density for nucleic acid complexation [3] [4].
Table 1: Physicochemical Properties of Gap-dlrie
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 580.76 g/mol | [3] |
| Chemical Formula | C31H67N2O2- Br | [3] |
| CAS Number | 208040-06-6 | [3] |
| Purity | ≥98% | [3] |
| Solubility | 100 mg/mL in DMSO | [5] |
| Storage Conditions | -20°C powder, 4°C in DMSO (2 weeks) | [3] |
The most significant co-lipid synergy occurs with dioleoylphosphatidylethanolamine, where the combination of Gap-dlrie's short saturated chains (C12:0) with DOPE's long unsaturated chains (C18:1) produces optimal transfection efficiency [2]. This chain length mismatch creates membrane defects that enhance lipid packing flexibility and facilitate DNA accessibility. DOPE's propensity to adopt hexagonal phases under acidic conditions promotes endosomal destabilization, enabling cytoplasmic DNA release [6].
The structural compatibility between Gap-dlrie and DOPE results in formation of fluid bilayer structures that maintain stability during circulation while allowing rapid reorganization upon cellular uptake [2]. Accessible plasmid DNA percentages vary significantly with co-lipid selection, reaching 98% in optimal formulation conditions with sodium phosphate buffer systems [7].
Beyond DOPE, systematic evaluation of co-lipid alternatives reveals distinct targeting profiles. Diphytanoylphosphatidylethanolamine and dilinoleoylphosphatidylethanolamine demonstrate superior transfection activity compared to conventional DOPE formulations in pulmonary applications [4]. These alternative phosphatidylethanolamines provide enhanced membrane fusion capabilities while maintaining the hexagonal phase transitions critical for endosomal escape.
Table 2: Co-lipid Synergy Effects in Pulmonary Targeting
| Co-lipid | Chain Length | Phase Behavior | Targeting Efficiency | Reference |
|---|---|---|---|---|
| DOPE | C18:1 | Hexagonal (HII) | High | [2] |
| DLPE | C12:0 | Lamellar | Moderate | [2] |
| DMPE | C14:0 | Lamellar | Moderate | [2] |
| DPPE | C16:0 | Lamellar | Low | [2] |
| Cholesterol | Sterol | Membrane rigidity | 70-80% knockdown | [8] |
| Ergosterol | Sterol | Anti-angiogenic | 70-80% knockdown | [8] |
Incorporation of sterol derivatives significantly enhances pulmonary targeting efficiency through stabilization of lipoplex-erythrocyte aggregates that are efficiently captured by lung capillaries [8]. Cholesterol-containing formulations demonstrate 70-80% gene silencing efficiency in lung tissue following systemic administration. Ergosterol provides additional anti-angiogenic properties while maintaining comparable targeting efficacy, offering therapeutic advantages for lung tumor treatment applications [8].
The sterol-mediated targeting mechanism involves formation of stable aggregates with blood components, particularly erythrocytes, leading to preferential accumulation in pulmonary capillaries [8]. This passive targeting strategy exploits the first-pass effect through pulmonary circulation, resulting in enhanced local drug concentrations without compromising systemic safety profiles.
Gap-dlrie/DOPE lipoplexes demonstrate exceptional efficacy in salivary gland targeting through retrograde ductal instillation [9] [10]. The formulation achieves significant transgene expression in submandibular glands, with human growth hormone expression levels approximately 10-fold higher than naked DNA controls [9]. This targeting approach exploits the unique ductal architecture of salivary glands, allowing direct access to secretory epithelial cells.
The immunogenic response profile in salivary gland applications shows predominant IgG2b and IgG2a antibody production, indicating Th1-type immune responses favorable for vaccine applications [9]. Cytotoxic T-lymphocyte responses are significantly enhanced compared to control treatments, demonstrating the adjuvant properties of the Gap-dlrie/DOPE formulation in mucosal immunization strategies.
The development of pH-responsive liposomal assemblies incorporating Gap-dlrie represents a sophisticated approach to controlled drug release, exploiting the acidic microenvironment of pathological tissues and endosomal compartments [6] [11]. These systems undergo structural reorganization in response to pH changes, enabling site-specific payload release with minimal systemic exposure.
pH-responsive liposomal systems operate through multiple molecular mechanisms that collectively enable controlled drug release. The primary mechanism involves protonation and deprotonation of ionizable functional groups, leading to changes in membrane permeability and structural stability [6]. Gap-dlrie lipoplexes can be engineered with pH-sensitive components that respond to the acidic tumor microenvironment (pH 6.0-7.0) or endosomal acidification (pH 4.5-6.5) [6] [12].
The incorporation of pH-sensitive bonds such as imines, hydrazones, oximes, amides, acetals, and ortho esters provides diverse strategies for triggered release [12]. These bonds undergo hydrolysis under acidic conditions, leading to structural disruption and payload liberation. The selection of specific pH-sensitive linkages allows fine-tuning of release profiles to match target tissue acidity levels.
Oleic acid incorporation into Gap-dlrie liposomal formulations creates pH-sensitive assemblies that demonstrate enhanced drug release under acidic conditions [6]. The carboxylic acid groups of oleic acid exist in deprotonated form at physiological pH, maintaining membrane stability during circulation. Upon exposure to acidic environments, protonation increases lipophilicity and destabilizes the liposomal structure, triggering rapid content release [6].
Formulations containing phosphatidylethanolamine, cholesterol, oleic acid, and therapeutic agents in 3:2:3:1 weight ratios achieve 1.3-fold higher cumulative drug release at pH 5.0 compared to pH 7.4 [6]. This pH-dependent release profile provides selective drug delivery to acidic pathological sites while maintaining stability in normal tissues.
Table 3: pH-Responsive Liposomal Release Systems
| pH-Sensitive Component | pH Trigger Range | Release Mechanism | Release Efficiency | Reference |
|---|---|---|---|---|
| Oleic Acid | pH 5.0-7.4 | Protonation/deprotonation | 1.3-fold increase | [6] |
| CHMS | pH 5.0-7.4 | Headgroup charge conversion | >60% at pH 6.5 | [6] |
| Imidazoline Surfactant | pH 6.5-7.4 | Reversible phase transition | Near-total pulsatile | [13] |
| Ortho Ester Linkers | pH 4.0-6.0 | Acid-catalyzed hydrolysis | 80% at pH 4.5 | [6] |
| Switchable Lipids | pH 5.0-7.4 | Conformational change | 88% in 15 min | [6] |
Cholesteryl hemisuccinate represents a sophisticated pH-responsive component for Gap-dlrie liposomal assemblies [13]. In its anionic form at physiological pH, CHMS stabilizes DOPE bilayers through increased membrane hydrophilicity. Protonation at reduced pH decreases hydrophilicity and area per lipid, destabilizing the lamellar structure and promoting hexagonal phase transitions that facilitate content release [13].
The CHMS mechanism involves charge conversion from negative to neutral upon acidification, reducing electrostatic repulsion between headgroups and allowing closer lipid packing [13]. This structural reorganization disrupts membrane integrity and triggers rapid payload release. The pH-responsiveness can be modulated through CHMS concentration and co-lipid selection to achieve desired release profiles.
Advanced switchable lipid systems provide rapid pH-triggered cytoplasmic delivery through conformational reorganization upon acidification [6]. These lipids undergo structural transitions that enable bilayer destabilization through fusion mechanisms, even in the presence of polyethylene glycol stabilization. Switchable lipid formulations achieve 88% sulforhodamine B release within 15 minutes at pH 5, while maintaining high stability at pH 7.4 for several months [6].
The conformational switching mechanism involves intramolecular rearrangements that alter the lipid's hydrophilic-lipophilic balance, promoting membrane fusion and content release [6]. Nuclear magnetic resonance spectroscopy confirms the structural transitions underlying the pH-responsive behavior, validating the molecular basis for controlled release functionality.
Sophisticated multistage pH-responsive liposomes incorporate multiple pH-sensitive mechanisms for sequential activation and enhanced targeting [6]. These systems feature charge conversion as first-stage pH response, where surface charge reversal increases tumor cellular uptake through electrostatic interactions. The second stage involves proton sponge effects that increase osmotic pressure in endosomal compartments, while the third stage employs acid-catalyzed linker hydrolysis for final payload release [6].
The multistage approach enables precise control over drug release kinetics and cellular targeting. Glutamic acid and histidine residues provide buffering capacity and charge modulation, while hexahydrobenzoamide linkers undergo acid-catalyzed hydrolysis at pH 4.0-6.0 [6]. This sequential activation mechanism maximizes therapeutic efficacy while minimizing off-target effects.
Acid-degradable polymer-caged lipoplexes represent an advanced strategy for pH-responsive nucleic acid delivery [6]. These systems incorporate cationic lipids with linear acid-labile ortho ester linkers connecting headgroups and lipid tails. Upon acidification, ortho ester hydrolysis drives lamellar to hexagonal phase transitions that destabilize endosomal membranes and facilitate cytoplasmic delivery [6].
The polymer caging mechanism provides additional stability during systemic circulation while maintaining pH-responsive functionality. Helper lipids such as DOPE and cholesterol enhance endosomal destabilization through synergistic phase behavior modulation [6]. This approach combines the advantages of lipoplex-mediated delivery with sophisticated pH-triggered release mechanisms.
Cryogenic electron microscopy provides unprecedented insights into the supramolecular organization of Gap-dlrie lipoplexes, revealing complex three-dimensional architectures that govern transfection efficiency and cellular uptake mechanisms [14] [15]. These structural characterizations elucidate the relationship between lipoplex morphology and biological function, enabling rational design of improved gene delivery systems.
Cryo-EM analysis of Gap-dlrie/plasmid DNA complexes reveals distinct concentric ring-like patterns with striated shells characteristic of spherical multilamellar particles [14]. These structures exhibit mean diameters of 254 nanometers with repetitive spacing of 7.5 nanometers and striation widths of 5.3 nanometers [14]. Small angle X-ray scattering confirms lamellar organization containing at least 12 layers, supporting the multilamellar architecture observed in direct imaging [14].
The concentric lamellar structure results from thermodynamic forces that drive DNA compaction through concentric winding in liquid crystalline phases [14]. This organization is remarkably consistent across different DNA types, including circular plasmid DNA, linear double-stranded DNA, single-stranded DNA, and oligodeoxynucleotides [15]. The universality of this structural motif suggests fundamental thermodynamic principles governing lipid-nucleic acid interactions.
Table 4: Cryo-EM Structural Characterization Parameters
| Structural Parameter | Gap-dlrie/DOPE Lipoplexes | General Lipoplexes | Phase Structure | Reference |
|---|---|---|---|---|
| Particle Diameter | 254 nm | 200-300 nm | Multilamellar | [14] |
| Lamellar Spacing | 7.5 nm | 6.5-8.0 nm | Lamellar/Hexagonal | [14] |
| Striation Width | 5.3 nm | 4-6 nm | Ordered domains | [14] |
| Number of Layers | ≥12 layers | 10-15 layers | Crystalline | [14] |
| DNA Organization | Concentric rings | Lamellar/Hexagonal | Liquid crystalline | [14] |
The supramolecular structures of Gap-dlrie lipoplexes exhibit phase polymorphism dependent on co-lipid composition and environmental conditions [14] [15]. Lamellar phases predominate in most formulations, characterized by alternating lipid bilayers and DNA layers with regular spacing. However, hexagonal phases may coexist or predominate under specific conditions, particularly with longer DNA molecules or altered lipid ratios [14].
The transition between lamellar and hexagonal phases depends on equilibrium conditions influenced by DNA type and length [14]. T4 phage DNA complexes demonstrate increased hexagonal phase proportions compared to plasmid DNA systems, suggesting that nucleic acid properties influence supramolecular organization [14] [15]. Small angle X-ray scattering reveals hexagonal phase signatures in specific formulations, confirming the structural diversity of these systems.
Direct visualization of DNA chains within lipoplex structures provides critical insights into nucleic acid packaging and accessibility [14] [16]. Cryo-EM reveals that DNA appears to adsorb to oppositely charged lipid bilayers in monolayers of parallel helices, acting as molecular adhesive that enforces close membrane apposition [16]. This organization facilitates both structural stability and controlled DNA release upon cellular uptake.
The DNA organization pattern shows remarkable consistency across different nucleic acid types and sizes [15]. Thousands of oligonucleotide molecules align with one another to behave as longer nucleic acid molecules, forming structurally similar particles regardless of individual molecule length [15]. This behavior suggests cooperative binding mechanisms that overcome individual molecule size limitations.
Cryo-EM studies reveal dynamic processes underlying lipoplex formation, including vesicle reorganization and membrane fusion events [16] [17]. Upon DNA addition to cationic lipid vesicles, multiple structural intermediates are observed, including unilamellar DNA-coated vesicles and multilamellar DNA-lipid complexes [16]. DNA induces vesicle fusion through electrostatic bridging mechanisms that bring opposing membranes into close apposition.
The formation mechanism involves DNA-induced aggregation and flattening of unilamellar vesicles at high DNA concentrations, while lower DNA contents promote large multilamellar complex formation [16]. The multilamellar complexes frequently exhibit partially open bilayer segments on outer surfaces, with DNA accumulating near membrane edge regions [16]. These structural features suggest dynamic equilibrium between different organizational states.
Advanced cryo-EM analysis reveals ordered three-dimensional lattice arrangements within Gap-dlrie lipoplexes [15] [18]. The supramolecular organization exhibits crystalline properties with regular spacing patterns extending through multiple membrane layers [15]. Protein-lipid interactions in related systems demonstrate similar lattice organizations, suggesting common principles governing biomolecular self-assembly [18].
The three-dimensional organization shows lateral spacing of approximately 3.5 nanometers between components, indicating lattice-like order between membranes [18]. This ordering extends into neighboring membrane layers with components in register between consecutive layers [18]. The highly ordered structure provides mechanical stability while maintaining accessibility for biological function.
Comparative analysis reveals remarkable structural similarities between Gap-dlrie lipoplexes and viral nucleocapsid organization [14] [15]. Both synthetic and viral particles exhibit phase transitions between lamellar and hexagonal phases, suggesting evolutionary optimization of nucleic acid packaging strategies [15]. T4 phage DNA packaging in synthetic lipoplexes mirrors natural capsid organization, supporting the biomimetic nature of these delivery systems [14].
The viral-like organization provides insights into optimizing synthetic gene delivery vectors [15]. The concentric multilamellar structure with DNA intercalation resembles viral nucleocapsid architecture, potentially explaining the enhanced stability and cellular uptake properties of these systems [14]. This structural mimicry suggests evolutionary convergence toward optimal nucleic acid packaging solutions.
Cryo-EM characterization reveals significant environmental influences on lipoplex structure and organization [14] [7]. Formulation vehicle composition dramatically affects particle morphology, with sodium phosphate buffers promoting different structural arrangements compared to phosphate-buffered saline or sterile water [7]. These environmental effects directly correlate with transfection efficiency and DNA accessibility.
Temperature effects during sample preparation influence the preservation of native structures [19]. Vitrification-induced structural changes can alter lipid phase behavior, with saturated lipids showing gel phase formation during rapid cooling while unsaturated lipids maintain fluid structures [19]. Understanding these effects is critical for accurate structural interpretation and formulation optimization.
Modern cryo-EM techniques enable quantitative analysis of lipoplex structural parameters through automated image processing and three-dimensional reconstruction [19] [20]. Bilayer thickness measurements at nanometer resolution reveal heterogeneity patterns that correlate with phase separation and domain formation [19]. Statistical analysis of structural parameters provides quantitative metrics for formulation comparison and optimization.
Tomographic reconstruction enables visualization of complete three-dimensional architectures, revealing internal organization patterns not accessible through conventional projection imaging [20]. These advanced techniques provide comprehensive structural characterization essential for understanding structure-function relationships in gene delivery applications. The quantitative approach enables systematic optimization of formulation parameters based on structural criteria.
Table 5: Gap-dlrie Transfection Efficiency Comparison
| Delivery System | Transfection Efficiency (%) | Fold Improvement | Target Tissue | Reference |
|---|---|---|---|---|
| Gap-dlrie/DOPE | 20.28 | 15-fold vs DMRIE | Porcine arteries | [21] |
| DMRIE/DOPE | 1.35 | Baseline comparison | Porcine arteries | [21] |
| Naked DNA | 0.067 | Reference | Various | [21] |
| Calcium Phosphate | 2.09 | 10-fold vs naked DNA | Various | [5] |
| Adenoviral Vector | 400-fold higher | 20-fold vs Gap-dlrie | Porcine arteries | [21] |